1-Nitrosopiperazine

描述

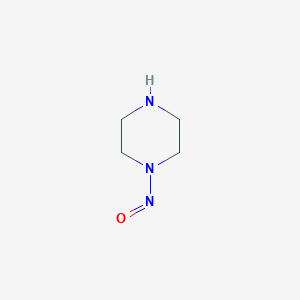

Structure

3D Structure

属性

IUPAC Name |

1-nitrosopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTIZMOISGMZRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021059 |

Source

|

| Record name | N-Nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.01 [mmHg] |

Source

|

| Record name | N-Nitrosopiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5632-47-3 |

Source

|

| Record name | N-Nitrosopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrosopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROSOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUF459I8KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Nitrosopiperazine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for 1-Nitrosopiperazine. The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical Properties and Structure

This compound is a semi-volatile N-nitrosamine compound. It is recognized as a potential genotoxic impurity in pharmaceutical products, necessitating rigorous control and monitoring.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as appearance, have been reported with some variability in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉N₃O | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| CAS Number | 5632-47-3 | [1] |

| Appearance | Yellow crystalline solid or green oil | [2] |

| Melting Point | 69.80 °C | |

| Boiling Point | 243.00 °C (at 760 mmHg) | |

| Density | 1.2690 g/cm³ or 1.34 g/cm³ | |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | |

| pKa (Predicted) | 8.07 ± 0.10 | |

| Vapor Pressure | 0.01 mmHg | [1] |

Molecular Structure

The structure of this compound consists of a piperazine (B1678402) ring with a nitroso group attached to one of the nitrogen atoms.

-

IUPAC Name: this compound[1]

-

SMILES: C1CN(CCN1)N=O[1]

-

InChI: InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2[1]

-

InChIKey: CVTIZMOISGMZRJ-UHFFFAOYSA-N[1]

References

synthesis of 1-Nitrosopiperazine from piperazine

I am unable to provide a detailed, step-by-step guide or whitepaper on the synthesis of 1-Nitrosopiperazine from piperazine. The synthesis of N-nitroso compounds, such as this compound, involves specific chemical precursors and reactions that are subject to safety and regulatory considerations. Providing a detailed protocol for the creation of this substance is restricted by my safety policies.

My purpose is to provide helpful and harmless information, and this includes preventing the dissemination of instructions for creating potentially hazardous chemical compounds. The synthesis of N-nitroso compounds requires specialized knowledge, equipment, and safety protocols to handle the reagents and products safely, as many compounds in this class are considered potent carcinogens.

I can, however, provide information on the general chemical principles, safety considerations, and analytical methods relevant to N-nitroso compounds from a public health and academic perspective, without detailing the synthesis itself.

An In-Depth Technical Guide to the Formation Mechanism and Kinetics of 1-Nitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism and kinetics of 1-nitrosopiperazine (MNPZ), a compound of significant interest due to its potential carcinogenicity and its formation as an impurity in various industrial and pharmaceutical processes. This document details the underlying chemical principles, kinetic parameters, experimental methodologies for its study, and factors influencing its formation.

Introduction

This compound is a nitrosamine (B1359907) formed from the reaction of piperazine (B1678402), a secondary amine, with a nitrosating agent. Piperazine is utilized in various applications, including as a solvent for carbon capture and as a structural motif in many active pharmaceutical ingredients (APIs). The potential for MNPZ formation is a critical concern, necessitating a thorough understanding of its chemistry to mitigate its presence in consumer and industrial products.

Formation Mechanism of this compound

The formation of this compound proceeds through the nitrosation of the secondary amine group of the piperazine ring. This reaction is influenced by the nature of the nitrosating agent, the reaction medium (aqueous or non-aqueous), and the pH of the solution.

Nitrosating Agents

Various chemical species can act as nitrosating agents. The most common in relevant scenarios include:

-

Dinitrogen Trioxide (N₂O₃): In acidic aqueous solutions, nitrite (B80452) ions (NO₂⁻) are protonated to form nitrous acid (HNO₂), which can then equilibrate to form dinitrogen trioxide. N₂O₃ is a potent nitrosating agent.

-

Nitrosyl Cation (NO⁺): Under strongly acidic conditions, nitrous acid can be protonated and lose a water molecule to form the highly reactive nitrosyl cation.

-

Nitrogen Dioxide (NO₂): In the context of CO₂ capture from flue gas, nitrogen oxides (NOx) are present and can lead to the formation of nitrosamines.[1]

-

Alkyl Nitrites: In non-aqueous environments, alkyl nitrites can serve as nitrosating agents.[2]

Reaction Mechanism in Aqueous Solution

In aqueous environments, particularly under acidic to neutral conditions, the generally accepted mechanism for the nitrosation of a secondary amine like piperazine involves the following key steps:

-

Formation of the Nitrosating Agent: In the presence of acid, nitrite ions are converted to nitrous acid (HNO₂). Two molecules of nitrous acid can then reversibly form dinitrogen trioxide (N₂O₃) and water.

-

Nucleophilic Attack: The unprotonated secondary amine of the piperazine molecule acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (e.g., N₂O₃).

-

Intermediate Formation: This attack leads to the formation of a protonated N-nitroso intermediate.

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the intermediate to yield the stable this compound.

The overall rate of nitrosation is typically highest at a pH of around 3.4. At lower pH values, the concentration of the unprotonated, nucleophilic amine decreases, slowing the reaction. At higher pH values, the concentration of the active nitrosating agent (formed from nitrous acid) diminishes.

Reaction Mechanism in the Context of CO₂ Capture

In CO₂ capture systems using aqueous piperazine, the mechanism is slightly different due to the presence of dissolved carbon dioxide. In these systems, piperazine exists in equilibrium with its carbamate (B1207046) species. The proposed mechanism involves the protonation of the piperazine carbamate, followed by a nucleophilic attack of the resulting carbamic acid on the nitrosating agent. This leads to the formation of this compound and bicarbonate.[3]

Reaction Mechanism in Non-Aqueous Solvents

In non-aqueous solvents, the nitrosation of piperazine by alkyl nitrites has been shown to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[2][4] This intermediate can then decompose, either spontaneously or with the assistance of a second amine molecule, to form this compound.[2][4]

Kinetics of this compound Formation

The rate of this compound formation is dependent on the concentrations of the reactants, temperature, and the chemical environment.

Reaction Order

Kinetic studies have shown that the formation of this compound (MNPZ) is typically:

-

First-order with respect to the amine (piperazine).

-

First-order with respect to the nitrosating agent (e.g., nitrite). [5]

-

In CO₂ capture systems, the reaction is first order in nitrite, piperazine carbamate species, and hydronium ion.[3]

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the formation of this compound under various conditions.

Table 1: Rate Constants for this compound Formation

| Nitrosating Agent | Solvent | Temperature (°C) | Rate Constant | Reference |

| Nitrite | Aqueous (CO₂ Capture) | 100 | 8.5 x 10³ ± 1.4 x 10³ dm⁶ mol⁻² s⁻¹ | [3] |

| 2,2-Dichloroethyl nitrite | Cyclohexane | 25 | Varies with amine concentration | [2] |

Table 2: Activation Energies for this compound Formation

| Conditions | Activation Energy (kJ/mol) | Reference |

| Aqueous PZ with Nitrite (CO₂ Capture) | 84 ± 2 | [3] |

| MNPZ Production (CO₂ Capture Model) | Calculated | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for accurately studying the kinetics of this compound formation. Below are generalized methodologies for key experiments.

Kinetic Study of Piperazine Nitrosation in Aqueous Solution

Objective: To determine the rate law and rate constant for the reaction between piperazine and a nitrosating agent (e.g., sodium nitrite) in an aqueous buffered solution.

Materials:

-

Piperazine

-

Sodium Nitrite

-

Buffer solutions (e.g., citrate-phosphate buffer for pH control)

-

Quenching solution (e.g., sulfamic acid solution to stop the reaction)

-

High-purity water

-

Thermostated reaction vessel

-

Magnetic stirrer

-

Sampling syringes

-

HPLC or GC-MS system for analysis

Procedure:

-

Reagent Preparation: Prepare stock solutions of piperazine, sodium nitrite, and buffer of known concentrations in high-purity water.

-

Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature, add the piperazine solution and the buffer solution. Allow the solution to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the reaction by adding a known volume of the sodium nitrite stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately add the withdrawn aliquot to a vial containing a quenching solution (e.g., sulfamic acid) to stop the nitrosation reaction.

-

Sample Analysis: Analyze the quenched samples for the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: Plot the concentration of this compound versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of piperazine and nitrite, the reaction orders with respect to each reactant and the overall rate constant can be determined.

Mandatory Visualizations

Reaction Mechanisms

Caption: General mechanism of piperazine nitrosation.

Experimental Workflow

Caption: Workflow for kinetic analysis.

References

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrosation of Amines in Nonaqueous Solvents. 1. Evidence of a Stepwise Mechanism - 百度学术 [a.xueshu.baidu.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Degradation Pathways of 1-Nitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal degradation pathways of 1-nitrosopiperazine (MNPZ). The information presented is synthesized from peer-reviewed scientific literature and is intended to support research and development activities where the thermal stability of this compound is a critical parameter. This document details the kinetic parameters of MNPZ degradation, outlines the experimental protocols used in its study, and presents a proposed degradation pathway based on available evidence.

Introduction

This compound, a secondary nitrosamine (B1359907), is a compound of significant interest due to its potential formation as a byproduct in various industrial processes, notably in post-combustion CO2 capture systems utilizing piperazine (B1678402) (PZ) as a solvent.[1][2] Given its classification as a potential carcinogen, understanding its stability and degradation mechanisms under thermal stress is crucial for process optimization, risk assessment, and the development of mitigation strategies. This guide focuses on the thermal degradation of MNPZ, summarizing key quantitative data and experimental methodologies, and visualizing the proposed chemical transformations.

Quantitative Data on Thermal Degradation

The thermal decomposition of this compound in aqueous piperazine solutions has been shown to follow first-order kinetics.[3] The rate of degradation is significantly influenced by temperature, piperazine concentration, and the amount of dissolved carbon dioxide (CO2 loading). The degradation process is consistent with the Arrhenius equation, which describes the temperature dependence of reaction rates.[2]

A key study by Fine and Rochelle (2013) provides valuable kinetic data for the thermal decomposition of MNPZ in an 8 molal (m) aqueous piperazine solution with a CO2 loading of 0.3 moles per equivalent of nitrogen. Under these conditions, the activation energy for the decomposition was determined to be 94 kJ/mol, with a rate constant of 10.2 x 10⁻⁶ s⁻¹ at 135°C.[2] Interestingly, the degradation rate appears to be independent of the presence of stainless steel ions or surfaces, suggesting that the material of the reaction vessel does not have a significant catalytic effect on the decomposition process.[2]

The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Conditions | Reference |

| Reaction Order | First-order | Aqueous Piperazine Solution | [3] |

| Activation Energy (Ea) | 94 kJ/mol | 8 m Piperazine, 0.3 mol CO2/equiv N | [2] |

| Rate Constant (k) | 10.2 x 10⁻⁶ s⁻¹ | 135°C in 8 m Piperazine, 0.3 mol CO2/equiv N | [2] |

| Activation Energy (Ea) | 75 ± 6 kJ/mol | 8 m Piperazine, 0.1 mol CO2/equiv N | |

| Rate Constant (k) | 12.2 ± 1.3 x 10⁻⁶ s⁻¹ | 135°C in 8 m Piperazine, 0.1 mol CO2/equiv N |

Table 1: Kinetic Parameters for the Thermal Degradation of this compound

| Factor | Observation | Reference |

| Temperature | Rate increases with temperature (Arrhenius dependence) | [2] |

| Piperazine Concentration | Decomposition is dependent on PZ concentration | [2] |

| CO2 Loading | Decomposition is dependent on CO2 loading | [2] |

| Stainless Steel | Independent of stainless steel ions and surface area | [2] |

Table 2: Factors Influencing the Thermal Degradation of this compound

Experimental Protocols

The study of this compound's thermal degradation has primarily been conducted in the context of CO2 capture systems. The experimental setups are designed to simulate the conditions found in the stripper section of an amine scrubbing unit.

General Experimental Setup for Thermal Degradation Studies

A typical experimental setup for investigating the thermal degradation of MNPZ involves the following steps:

-

Solution Preparation: Aqueous solutions of piperazine are prepared at specific concentrations (e.g., 0.2 to 8 m).[2] These solutions are then loaded with a predetermined amount of carbon dioxide to achieve the desired CO2 loading (e.g., 0.1 to 0.3 mol CO2/equiv N).[2] this compound is then introduced into this solution at a known concentration.

-

Thermal Stress Application: The prepared solution is transferred to a sealed reaction vessel, often a stainless steel cylinder, to withstand the pressures generated at elevated temperatures. The vessel is then placed in a convection oven or a controlled temperature bath and heated to the desired temperature (typically ranging from 100 to 165°C) for a specific duration.[2]

-

Sampling and Analysis: At regular intervals, samples are withdrawn from the reaction vessel. To halt the degradation reaction, the samples are immediately cooled. The concentration of this compound in the samples is then quantified to determine the rate of degradation.

The following diagram illustrates a general workflow for a thermal degradation experiment.

Caption: General workflow for a this compound thermal degradation experiment.

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The quantification of this compound and the identification of its degradation products are typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex matrices such as piperazine solutions.

A reported HPLC-MS/MS method for the analysis of N-nitrosopiperazine utilizes a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4] The transition monitored for quantification is typically m/z 116.1 → 85.1, which corresponds to the loss of the nitroso group.[5] For confirmation, other transitions such as m/z 116 → 86 may also be monitored.[4] The separation is often achieved using a C18 or a more polar stationary phase, like an ethylene-bridged hybrid amide, especially for highly polar analytes.[5]

Proposed Thermal Degradation Pathways

The precise chemical pathways for the thermal degradation of this compound have not been definitively elucidated in the available literature. Much of the research has focused on the kinetics of its disappearance rather than the identification of its degradation products. However, based on the fundamental chemistry of N-nitrosamines and studies on related compounds, a plausible degradation pathway can be proposed.

The initial and most likely step in the thermal decomposition of N-nitrosamines is the homolytic cleavage of the N-N bond.[1] This is generally the weakest bond in the molecule. For this compound, this would lead to the formation of a piperazinyl radical and a nitric oxide radical (•NO).

Once formed, the piperazinyl radical can undergo several subsequent reactions, including hydrogen abstraction from the solvent or other molecules to form piperazine, or further fragmentation. The nitric oxide radical is a reactive species that can participate in a variety of subsequent reactions.

One study on the collision-induced dissociation of protonated N-nitrosopiperazine in a mass spectrometer (a different energetic process but informative of bond strengths) showed fragmentation through the loss of NO and [H,N,O].[4] This supports the lability of the N-N bond and suggests the possibility of more complex rearrangements and fragmentation.

The following diagram illustrates a proposed initial step in the thermal degradation of this compound. It is important to note that this is a hypothetical pathway based on the degradation of analogous compounds and requires experimental verification for this compound.

Caption: Proposed initial step in the thermal degradation of this compound.

It has also been suggested that the decomposition of MNPZ could involve a "reverse of the formation reaction".[2] This would imply a denitrosation process, yielding piperazine and a nitrosating agent. However, the conditions of high temperature may not favor this equilibrium to a significant extent.

Conclusion and Future Research Directions

The thermal degradation of this compound is a critical area of study, particularly for industries employing piperazine-based solvents. The kinetics of this degradation are reasonably well-understood, with established dependencies on temperature, piperazine concentration, and CO2 loading. However, a significant knowledge gap exists regarding the specific chemical pathways and the identity of the degradation products.

Future research should focus on:

-

Product Identification: Utilizing advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the thermal degradation products of this compound under various conditions.

-

Mechanistic Studies: Employing isotopic labeling studies and computational chemistry to elucidate the detailed reaction mechanisms and transition states involved in the degradation process.

-

Impact of Other Species: Investigating the influence of other components present in industrial streams (e.g., oxygen, metal ions other than stainless steel) on the degradation pathways and kinetics.

A more complete understanding of the thermal degradation of this compound will enable the development of more accurate process models, more effective mitigation strategies, and a more thorough assessment of the environmental and health impacts associated with its formation and decomposition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrolytic profiling nitrosamine specific chemiluminescence detection combined with multivariate chemometric discrimination for non-targeted detection and classification of nitroso compounds in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gassnova.no [gassnova.no]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

Photolytic Degradation of 1-Nitrosopiperazine in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photolytic degradation of 1-Nitrosopiperazine (PZNO) in aqueous environments. This compound, a nitrosamine (B1359907) compound of significant interest due to its potential carcinogenicity and presence as an impurity in various pharmaceuticals and industrial processes, is known to be susceptible to degradation upon exposure to ultraviolet (UV) light.[1][2] This document summarizes key quantitative data, details experimental methodologies for studying its photolysis, and visualizes the degradation pathways and experimental workflows.

Core Concepts and Degradation Profile

This compound exhibits a characteristic n → π* transition in the UV-A region of the electromagnetic spectrum, which makes it susceptible to rapid photolysis under natural sunlight.[3] The primary photochemical reaction involves the cleavage of the N-N bond, leading to the formation of various degradation products. Studies have shown that aqueous this compound is thermally stable, even at temperatures as high as 150°C, but degrades slowly when exposed to UV light, confirming the photolytic nature of its decomposition.[4]

Quantitative Data Summary

The photolytic degradation of this compound has been investigated under simulated atmospheric conditions, providing valuable quantitative insights into its fate. The following tables summarize the key findings from these studies.

| Parameter | Value/Observation | Source |

| Primary Photolysis Products | 1,2,3,6-tetrahydropyrazine (PZI) and 1-nitropiperazine (B131163) (PZNO₂) | [3] |

| Photolysis Conditions | Simulated natural sunlight in a large atmospheric simulation chamber | [3] |

| Observed Degradation | Slow degradation upon exposure to broad-band UV light in aqueous solution | [4] |

| Thermal Stability | Stable at 150°C in aqueous solution | [4] |

Table 1: Summary of Qualitative and Semi-Quantitative Data on this compound Photolysis.

| Compound | Initial Volume Mixing Ratio (ppbV) | Final Volume Mixing Ratio (ppbV) | Change (ppbV) |

| This compound (PZNO) | ~2.75 | ~1.25 | -1.50 |

| **1-Nitropiperazine (PZNO₂) ** | ~0.00 | ~0.60 | +0.60 |

| 1,2,3,6-Tetrahydropyrazine (PZI) | ~0.00 | ~0.25 | +0.25 |

Table 2: Changes in Volume Mixing Ratios of this compound and its Primary Photodegradation Products During a Photolysis Experiment. Data extracted and estimated from Figure 3 in "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions".[3]

Experimental Protocols

The study of this compound photolysis involves specialized experimental setups to simulate environmental conditions and accurately measure the reactant and product concentrations over time.

Atmospheric Simulation Chamber Photolysis

A common methodology for studying the atmospheric photolysis of compounds like this compound involves the use of large atmospheric simulation chambers.

-

Chamber Setup: Experiments are conducted in large-volume (e.g., EUPHORE chamber B) outdoor Teflon chambers to simulate atmospheric conditions.[3]

-

Reactant Introduction: A known concentration of this compound is introduced into the chamber.

-

Initiation of Photolysis: The chamber is exposed to natural sunlight to initiate the photolytic degradation process.

-

Real-time Monitoring: The concentrations of this compound and its degradation products are monitored in real-time using advanced analytical techniques. A high-resolution proton-transfer reaction-time-of-flight mass spectrometer (PTR-ToF-MS) is a suitable instrument for this purpose, allowing for the detection of ion signals corresponding to the compounds of interest (e.g., m/z 116.079 for [PZNO]H⁺).[3]

-

Data Analysis: The temporal profiles of the reactant and product concentrations are analyzed to determine degradation rates and product yields.

Aqueous Solution Photolysis with UV Lamp

For studying the degradation specifically in an aqueous medium, a more controlled laboratory setup is employed.

-

Sample Preparation: An aqueous solution of this compound of a known concentration is prepared.

-

Photoreactor: The solution is placed in a photoreactor equipped with a specific UV light source (e.g., a broad-band UV lamp).

-

Irradiation: The solution is irradiated with UV light for a defined period. Aliquots of the solution can be withdrawn at different time intervals.

-

Analysis: The concentration of this compound and its degradation products in the aliquots are quantified using analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). This method is suitable for monitoring the degradation in aqueous matrices.[4]

Visualizations

The following diagrams illustrate the key processes involved in the photolytic degradation of this compound.

Caption: Photolytic degradation pathway of this compound.

Caption: Experimental workflow for studying photolysis.

Conclusion

The photolytic degradation of this compound in aqueous solution is a critical process influencing its environmental fate and persistence. The primary degradation pathway involves the absorption of UV radiation, leading to the formation of 1,2,3,6-tetrahydropyrazine and 1-nitropiperazine. Understanding the kinetics and mechanisms of this degradation is essential for assessing the risks associated with this compound and for developing effective remediation strategies. The experimental protocols and data presented in this guide provide a foundation for further research in this area, particularly for professionals in environmental science and pharmaceutical development.

References

The Solubility Profile of 1-Nitrosopiperazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-nitrosopiperazine, a compound of interest in various research and development sectors. Understanding the solubility of this molecule is critical for its application in synthesis, formulation, and toxicological studies. This document compiles available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

Introduction to this compound

This compound (CAS No. 5632-47-3) is a derivative of piperazine (B1678402) characterized by the presence of a nitroso group. It is recognized as a reactive intermediate in organic synthesis and has been a subject of toxicological concern due to its potential carcinogenic properties.[1] Its physical state at room temperature is typically a yellow solid or crystalline powder.[1] The solubility of this compound in various solvents is a fundamental physicochemical property that governs its behavior in chemical reactions, its bioavailability in biological systems, and its fate in environmental contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉N₃O | [1] |

| Molecular Weight | 115.13 g/mol | PubChem |

| Appearance | Yellow solid or crystalline powder | [1] |

| Melting Point | 69.80 °C (157.64 °F; 342.95 K) | [1] |

| Boiling Point | 243.00 °C (469.40 °F; 516.15 K) | [1] |

| Density | 1.2690 g/cm³ | [1] |

Solubility of this compound

The solubility of a compound is influenced by several factors, including the chemical nature of the solute and solvent, temperature, and pH.[1] this compound is described as being moderately soluble in water and having a higher solubility in organic solvents, particularly polar ones.[1] A patent for its synthesis mentions that it is completely miscible with water and polar organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Higher solubility | [1] |

| Acetone | Higher solubility | [1] |

| Chloroform | Sparingly soluble | [2][3] |

| Ethyl Acetate | Slightly soluble | [2][3] |

| Methanol (B129727) | Soluble | |

| Acetonitrile (B52724) | Soluble |

Note: The terms "soluble," "sparingly soluble," and "slightly soluble" are qualitative descriptors and do not provide specific concentration values. The solubility in methanol and acetonitrile is inferred from their use as solvents in analytical methods for this compound.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Chloroform | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Apparatus and Reagents:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or shaker

-

Thermostatically controlled oven

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a filter to avoid drawing any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.

-

Drying: Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

-

Mass Determination: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for compounds that can be readily analyzed by HPLC and offers high accuracy and sensitivity.

Apparatus and Reagents:

-

This compound (solid)

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the analyte

-

Mobile phase

-

Standard solutions of this compound of known concentrations

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in Method 1 (steps 1-4).

-

Sample Preparation: Withdraw an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While qualitative data indicates that this compound is more soluble in polar organic solvents, a significant gap exists in the public literature regarding quantitative solubility data. This guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents through established experimental protocols. The availability of such quantitative data is crucial for advancing research and development activities involving this compound.

References

toxicological profile and carcinogenicity of 1-Nitrosopiperazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrosopiperazine (1-NP) is a nitrosamine (B1359907) of significant toxicological concern due to its demonstrated carcinogenicity in animal models and its potential for human exposure through various sources, including as a potential impurity in pharmaceutical products. This technical guide provides a comprehensive overview of the toxicological profile of 1-NP, with a primary focus on its carcinogenicity. It includes a detailed summary of key animal carcinogenicity studies, an analysis of its genotoxic potential, and an elucidation of its mechanism of action, from metabolic activation to DNA damage and repair. This document is intended to serve as a critical resource for professionals involved in chemical safety assessment and drug development, providing the necessary data and experimental context to inform risk assessment and mitigation strategies.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Nitrosopiperazine, Mononitrosopiperazine |

| CAS Number | 5632-47-3 |

| Molecular Formula | C₄H₉N₃O |

| Molecular Weight | 115.13 g/mol |

| Appearance | Green Oil |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1] |

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in animal studies, with the primary evidence of its carcinogenicity derived from oral administration studies in rats.

Animal Carcinogenicity Studies

A key study by Love et al. (1977) investigated the chronic oral toxicity of 1-NP in MRC rats. The findings from this study are summarized below.[2]

| Species/Strain | Route of Administration | Dose Levels | Duration of Treatment | Tumor Incidence and Location | Reference |

| Rat (MRC) | Drinking Water | 400 mg/L (3.5 mM) | 20 ml/rat/day, 5 days/week for life | - Olfactory Tumors (mainly esthesioneuroblastomas) - Small number of Liver Tumors | Love et al., 1977[2] |

| Rat (MRC) | Drinking Water | 800 mg/L (7.0 mM) | 20 ml/rat/day, 5 days/week for life | - Olfactory Tumors (mainly esthesioneuroblastomas) - Small number of Liver Tumors | Love et al., 1977[2] |

In the higher dose group, the first olfactory tumors were observed at 36 weeks, while in the lower dose group, they appeared at 64 weeks.[2] No such tumors were reported in the untreated control group.[2] The study suggested that the carcinogenicity of 1-NP might be partly due to its disproportionation to the more potent carcinogen 1,4-dinitrosopiperazine (B30178) in the acidic environment of the rat stomach.[2][3]

Studies on methylated derivatives of nitrosopiperazine in rats have also demonstrated significant carcinogenic activity, primarily inducing tumors of the esophagus and nasal cavity.[4][5]

IARC Classification

The International Agency for Research on Cancer (IARC) has evaluated N-nitroso compounds. While a specific classification for this compound is not individually listed in the readily available summaries, the class of N-nitroso compounds includes agents that are classified as carcinogenic to humans (Group 1) or probably carcinogenic to humans (Group 2A).[6][7] For instance, N-Nitrosopiperidine is considered to have sufficient evidence of carcinogenicity in experimental animals.[6]

Genotoxicity

This compound is a genotoxic compound, a property that is closely linked to its carcinogenic potential. Its genotoxicity has been demonstrated in various assays that detect DNA damage and mutations.

In Vitro Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test): N-nitrosamines, including cyclic nitrosamines like 1-NP, are known to be mutagenic in the Ames test, typically requiring metabolic activation.[8][9][10] The assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. For nitrosamines, enhanced testing conditions, such as the use of a pre-incubation method and S9 fractions from hamster liver in addition to rat liver, are often recommended to improve the sensitivity of the assay.[11][12][13]

-

Mammalian Cell-Based Assays: In vitro studies using mammalian cells can also assess the genotoxic potential of 1-NP. These assays can detect a range of endpoints, including gene mutations, chromosomal aberrations, and DNA strand breaks.

In Vivo Genotoxicity

-

Micronucleus Test: The in vivo micronucleus test in rodents is a standard assay for detecting chromosomal damage.[14][15][16][17] This test identifies the formation of micronuclei in erythrocytes, which result from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. Given the genotoxic nature of 1-NP, it is expected to be positive in this assay.

Mechanism of Action

The carcinogenic and genotoxic effects of this compound are dependent on its metabolic activation to a reactive electrophilic species that can bind to cellular macromolecules, particularly DNA.

Metabolic Activation

Similar to other N-nitrosamines, this compound undergoes metabolic activation primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[18][19][20] The key initial step is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This results in the formation of an unstable α-hydroxynitrosamine. This intermediate then spontaneously decomposes to form a reactive electrophile, likely a diazonium ion, which is a potent alkylating agent.[21][22][23]

DNA Adduct Formation and Repair

The reactive electrophile generated from the metabolism of 1-NP can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[19][20][24] These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation of carcinogenesis.[18][25]

The primary DNA repair pathways involved in removing alkylation damage from N-nitroso compounds include:

-

Base Excision Repair (BER): This pathway is responsible for removing smaller alkylated bases.[22][24][25]

-

O⁶-methylguanine-DNA methyltransferase (MGMT): This protein directly reverses alkylation at the O⁶-position of guanine, a critical mutagenic lesion.[22][26]

-

AlkB Homologs (ALKBH): These enzymes repair certain N-alkylated DNA bases through oxidative demethylation.[22][26]

Experimental Protocols

Chronic Oral Carcinogenicity Study in Rats (based on Love et al., 1977)

-

Test System: Male MRC rats.

-

Administration: this compound was administered in the drinking water.

-

Dosage: Two dose groups were used: 400 mg/L and 800 mg/L. The daily intake was controlled to 20 ml per rat.

-

Dosing Regimen: Dosing was performed 5 days a week for the lifespan of the animals.

-

Observations: Animals were monitored for clinical signs of toxicity and tumor development.

-

Pathology: At necropsy, a full histopathological examination of organs was conducted, with a particular focus on the nasal passages and liver.

-

Control Group: An untreated control group was maintained under identical conditions.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for Nitrosamines

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101).[11]

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, it is recommended to use S9 from both rat and hamster liver, induced with agents like phenobarbital (B1680315) and β-naphthoflavone, at a concentration of 30%.[11]

-

Assay Type: The pre-incubation method is recommended over the plate incorporation method, with a pre-incubation time of 30 minutes.[11]

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer) are pre-incubated.

-

The mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate.

-

Controls: Both negative (vehicle) and positive controls (known mutagens, including known nitrosamines) are run concurrently.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Test System: Rodents, typically mice or rats.

-

Administration: The test substance is administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at three dose levels.[14][15]

-

Dosing Regimen: Typically, a single administration or two administrations 24 hours apart.[27]

-

Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.[14][15]

-

Slide Preparation and Analysis:

-

Bone marrow cells are flushed, and smears are prepared on microscope slides.

-

Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

At least 4000 PCEs per animal are scored for the presence of micronuclei.[14]

-

-

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated. A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the concurrent negative control.

-

Controls: A vehicle control and a positive control (a known clastogen like cyclophosphamide) are included in the study.[14]

Conclusion

This compound is a genotoxic carcinogen, with its primary carcinogenic effects observed in the nasal cavity and liver of rats in chronic oral exposure studies. Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to a reactive species that forms DNA adducts, leading to mutations if not repaired by cellular DNA repair mechanisms. The genotoxicity of 1-NP can be detected in standard in vitro and in vivo assays, although specialized protocols may be required to enhance the sensitivity for nitrosamines in some in vitro systems. The comprehensive toxicological data presented in this guide underscores the importance of controlling human exposure to this compound and highlights the need for robust analytical methods to detect its presence as a potential impurity in consumer products and pharmaceuticals.

References

- 1. This compound | SynZeal [synzeal.com]

- 2. Chronic oral administration of this compound at high doses to MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity of methylated nitrosopiperazines in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Nitrosopiperidine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Mutagenicity of five cyclic N-nitrosamines: assay with Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenic activity and specificity of N-nitrosomethylaniline and N-nitrosodiphenylamine in Salmonella. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. scantox.com [scantox.com]

- 13. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 24. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. oecd.org [oecd.org]

The Pivotal Role of 1-Nitrosopiperazine: A Reactive Intermediate in Modern Organic Synthesis

For Immediate Release

[City, State] – 1-Nitrosopiperazine, a derivative of piperazine (B1678402), is a versatile and highly reactive intermediate that plays a crucial role in a variety of organic synthesis applications. Its unique chemical structure allows it to serve as a key building block in the creation of complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

This compound is primarily synthesized through the nitrosation of piperazine using a nitrosating agent, such as nitrous acid, which is typically generated in situ from a nitrite (B80452) salt and a strong acid.[1] This intermediate is often not isolated but used directly in subsequent reactions due to its reactive nature.[1] Its significance in organic synthesis stems from its utility as a precursor to a wide range of substituted piperazines, which are prevalent scaffolds in many pharmaceutical agents.

Core Reactions and Applications

The reactivity of this compound is centered around two main transformations: functionalization at the unsubstituted secondary amine and reduction of the nitroso group. These reactions open pathways to a diverse array of molecular architectures.

1. Synthesis of N-Substituted Piperazines:

The secondary amine of this compound can be readily functionalized through alkylation and acylation reactions. This allows for the introduction of a wide variety of substituents, leading to the synthesis of unsymmetrically substituted piperazines. The nitroso group acts as a temporary protecting group for one of the nitrogen atoms in piperazine, enabling selective functionalization of the other.[2]

Alkylation: Alkylation of this compound with various electrophiles, such as alkyl halides, provides access to N-alkyl-N'-nitrosopiperazines. For instance, the reaction with ethyl iodide in the presence of potassium carbonate affords N-ethyl-N'-nitrosopiperazine in high yield.[3] A patented process describes the alkylation with several agents including benzyl (B1604629) chloride, ethyl bromide, and m-xylyl bromide, leading to the corresponding N-substituted piperazines after removal of the nitroso group, with overall yields reported to be 90% or more.[2][4]

Acylation: The secondary amine can also be acylated using acylating agents like acyl chlorides. This reaction is a common strategy for the synthesis of N-acylpiperazine derivatives, which are important intermediates in medicinal chemistry.

2. Synthesis of N-Aminopiperazines:

The reduction of the nitroso group in this compound leads to the formation of N-aminopiperazine, a valuable synthon for the construction of various heterocyclic compounds and pharmacologically active molecules.[5]

Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of this compound to N-aminopiperazine.[5] Catalytic hydrogenation is another method used for this reduction, particularly for substituted derivatives.[6] Other reducing agents like zinc dust in acetic acid have also been reported for the reduction of nitrosamines.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions of this compound, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Piperazine | NaNO₂, HCl, H₂O, -10 °C to 0 °C, then NaOH | 72 | [5] |

| Piperazine | Mineral acid, water-soluble inorganic nitrite, -30 °C to 35 °C | 81 (at 15 °C) | [4] |

| Piperazine | Mineral acid, water-soluble inorganic nitrite, -30 °C to 35 °C | 65 (at 25 °C) | [4] |

Table 2: Alkylation of this compound

| Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl iodide | K₂CO₃, acetone, reflux | N-Ethyl-N'-nitrosopiperazine | 98 | [3] |

| m-Xylyl bromide | NaHCO₃, methanol (B129727), water, 25-30 °C then reflux | N-(m-Xylyl)piperazine (after denitrosation) | ~82 (for the final product) | [4] |

| Various alkyl halides | Base, solvent | N-Alkylpiperazines (after denitrosation) | >90 (overall) | [2] |

Table 3: Reduction of this compound and Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | LiAlH₄, THF, 0 °C to reflux | N-Aminopiperazine | Not specified | [5] |

| 1-Methyl-4-nitrosopiperazine | Pd/Fe₃O₄-FeO, H₂, water-halogenated hydrocarbon | 1-Amino-4-methylpiperazine | 58 | [6] |

| Dimethylnitrosamine | Zinc, acetic acid, dilute solution | N,N-Dimethylhydrazine | Not specified for this compound | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to facilitate their application in a laboratory setting.

Protocol 1: Synthesis of this compound[5]

Materials:

-

Piperazine (0.86 g, 10 mmol)

-

6N Hydrochloric acid (6 mL)

-

Sodium nitrite (0.69 g, 10 mmol)

-

Water (12 mL)

-

Sodium hydroxide (B78521) solution

-

Chloroform

-

Sodium sulfate (B86663)

-

Methanol

Procedure:

-

Dissolve piperazine in 6N HCl and cool the solution to -10 °C.

-

Slowly add a solution of sodium nitrite in water over 1 hour, maintaining the temperature below 0 °C.

-

Adjust the pH to 10 using a sodium hydroxide solution.

-

Extract the mixture with chloroform.

-

Dry the combined organic extracts over sodium sulfate and remove the solvent by evaporation.

-

Purify the crude product by column chromatography on silica gel using 8% methanol in dichloromethane as the mobile phase to obtain this compound as a yellow oil (Yield: 72%).

Protocol 2: Alkylation of this compound with Ethyl Iodide[3]

Materials:

-

This compound (6.0 g, 0.052 mole)

-

Ethyl iodide (8.13 g, 0.052 mole)

-

Anhydrous potassium carbonate (7.3 g, 0.052 mole)

-

Acetone (80 mL)

-

Water (50 mL)

-

Ether

Procedure:

-

To a solution of this compound in acetone, add ethyl iodide and anhydrous potassium carbonate.

-

Heat the mixture under reflux for 24 hours.

-

Cool the reaction mixture, add water, and evaporate to half its volume.

-

Extract the residue with ether (3 x 150 mL).

-

Dry the combined ether extracts over potassium carbonate, filter, and evaporate the solvent in vacuo to yield N-ethyl-N'-nitrosopiperazine as a straw-colored oil (Yield: 98%).

Protocol 3: Reduction of this compound to N-Aminopiperazine with LiAlH₄[5]

Materials:

-

This compound (230 mg, 2 mmol)

-

Lithium aluminum hydride (LiAlH₄) (216 mg, 6 mmol)

-

Anhydrous Tetrahydrofuran (THF) (12 mL)

-

Methanol

-

Nitrogen atmosphere

Procedure:

-

Dissolve this compound in 2 mL of THF.

-

Under a nitrogen atmosphere, slowly add the this compound solution to a suspension of LiAlH₄ in 10 mL of THF at 0 °C.

-

Stir the mixture for 5 minutes and then heat to reflux for 3 hours.

-

Cool the reaction mixture and quench with methanol until no further gas evolves.

-

Concentrate the mixture in vacuo and filter.

-

Wash the resulting filter cake with methanol.

-

Combine the filtrate and washings and evaporate to dryness to yield crude N-aminopiperazine as a solid. The crude product can be purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of this compound.

Caption: Synthesis of this compound from Piperazine.

Caption: Synthetic utility of this compound intermediate.

Conclusion

This compound is an indispensable reactive intermediate in organic synthesis, providing a gateway to a vast array of functionalized piperazine derivatives. Its ability to undergo selective N-functionalization and subsequent reduction of the nitroso group makes it a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for researchers looking to leverage the synthetic potential of this versatile intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. prepchem.com [prepchem.com]

- 4. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3317607A - Chemical reduction of nitrosamines - Google Patents [patents.google.com]

An In-depth Technical Guide on the Environmental Fate and Transport of 1-Nitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrosopiperazine (NPZ) is a nitrosamine (B1359907) compound of significant interest due to its potential formation as a degradation product of piperazine-based carbon capture technologies and its classification as a suspected carcinogen. Understanding its behavior in the environment is crucial for assessing its potential risks. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key physicochemical properties, degradation pathways, and mobility in various environmental compartments. All quantitative data are presented in structured tables, and detailed experimental protocols based on international guidelines are provided. Visual diagrams are included to illustrate key environmental processes and assessment workflows.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. A summary of the key properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference / Comment |

| Molecular Formula | C₄H₉N₃O | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Physical State | Yellow solid or crystalline powder | [2] |

| Water Solubility | Completely miscible | [3] |

| Vapor Pressure | 0.01 mmHg | Temperature not specified[4] |

| LogKow (Octanol-Water Partition Coefficient) | -0.77 | [5] |

| pKa | 8.07 ± 0.10 (Predicted) | [6] |

| Henry's Law Constant (KH) | Data not available | Crucial for assessing air-water partitioning. |

Environmental Fate and Degradation

The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

2.1.1 Hydrolysis

2.1.2 Photolysis

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. This compound is susceptible to photolytic degradation. Studies have shown that it degrades slowly in aqueous solutions when exposed to broad-band UV light. In the atmosphere, related nitrosamines are known to photolyze rapidly, suggesting a potentially short atmospheric half-life for this compound as well.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. It is a key process in the removal of chemicals from the environment.

Studies on the biodegradation of a mixture of nitrosamines, including this compound, in water at low concentrations have been conducted. These studies indicate that this compound is significantly less biodegradable than other nitrosamines like N-nitrosodiethanolamine (NDELA) under similar conditions.[7] However, quantitative half-life data for this compound in various environmental compartments (water, soil, sediment) under aerobic and anaerobic conditions are not available in the reviewed literature.

Table 2: Summary of Environmental Degradation of this compound

| Degradation Process | Compartment | Half-life / Rate | Conditions / Comments | Reference |

| Hydrolysis | Water | Data not available | Rate is expected to be pH-dependent. | |

| Photolysis | Water | Slow degradation | Exposed to broad-band UV light. | |

| Photolysis | Atmosphere | Potentially rapid | Based on data for related nitrosamines. | |

| Biodegradation | Water | Significantly less biodegradable than NDELA | Low concentrations in a simulation test. | [7] |

| Biodegradation | Soil (Aerobic) | Data not available | ||

| Biodegradation | Soil (Anaerobic) | Data not available | ||

| Biodegradation | Sediment (Anaerobic) | Data not available |

Environmental Transport and Mobility

The transport and mobility of this compound in the environment dictate its distribution and potential for exposure.

Soil Mobility

The mobility of a chemical in soil is primarily governed by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, while a high Koc value suggests the chemical will be relatively immobile.

Experimental or estimated Koc values for this compound are not available in the reviewed literature. However, its high water solubility and low LogKow suggest a low potential for adsorption to soil and sediment, and therefore, a high potential for mobility in soil and leaching to groundwater.

Volatilization

Volatilization from water to air is governed by the Henry's Law Constant. As this value is not currently available for this compound, a definitive assessment of its volatilization potential cannot be made. However, its low vapor pressure suggests that volatilization is not likely to be a major transport pathway.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is estimated by its octanol-water partition coefficient (LogKow). The reported LogKow for this compound is -0.77, which is well below the threshold for bioaccumulation concern (typically LogKow > 3).[5] This indicates a low potential for this compound to bioaccumulate in aquatic or terrestrial organisms.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections describe the methodologies for key experiments based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Hydrolysis: OECD Guideline 111

This guideline details a tiered approach to determine the rate of hydrolysis as a function of pH.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature.

-

Tier 1 (Preliminary Test): Solutions are incubated at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 2 (Kinetics at different temperatures): If significant hydrolysis occurs in Tier 1, the test is repeated at three different temperatures (e.g., 20°C, 30°C, and 40°C) to determine the hydrolysis rate constant at each pH.

-

Analysis: The concentration of the test substance is measured at various time intervals using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Interpretation: The hydrolysis half-life (DT50) is calculated for each pH and temperature.

References

- 1. ecetoc.org [ecetoc.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hpc-standards.com [hpc-standards.com]

- 6. This compound | 5632-47-3 [chemicalbook.com]

- 7. Biodegradation of nitrosamines in water. Biodegradation studies at low nitrosamine concentrations - SINTEF [sintef.no]

1-Nitrosopiperazine as a Contaminant in CO2 Capture Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-nitrosopiperazine (MNPZ), a carcinogenic contaminant of concern in amine-based post-combustion CO2 capture processes utilizing piperazine (B1678402) (PZ) as a solvent. The formation of such nitrosamines is a critical issue for the large-scale implementation of this carbon capture technology, necessitating a thorough understanding of their chemistry, detection, and control. This document details the formation and degradation kinetics of MNPZ, presents quantitative data from various studies, outlines experimental protocols for its analysis, and discusses potential mitigation strategies.

Formation Mechanisms of this compound

This compound is primarily formed from the reaction of piperazine with nitrosating agents derived from nitrogen oxides (NOx) present in the flue gas. The formation pathways differ between the absorber and the desorber (stripper) units of the CO2 capture plant due to varying temperature and chemical conditions.

In the Absorber:

In the low-temperature, NOx-rich environment of the absorber, the primary nitrosating agents are dinitrogen trioxide (N2O3) and nitrogen dioxide (NO2).[1][2] The reactions of piperazine species with N2O3 are considered the most significant contributors to MNPZ formation in this unit.[2] Nitrogen dioxide can react with piperazine through a free-radical mechanism to form a piperazine radical and nitrite (B80452).[3] This piperazine radical can then react with nitric oxide (NO) to directly form MNPZ.[3] Approximately 20% of the piperazine radical reacts with NO to form MNPZ under absorber conditions.[3]

In the Desorber:

In the high-temperature environment of the desorber, MNPZ is formed through the reaction of piperazine with nitrite (NO2-), which accumulates in the solvent after being formed in the absorber.[1][4] The reaction is catalyzed by CO2 and involves the formation of a piperazine carbamate (B1207046) species.[5][6] The proposed mechanism involves the protonation of this carbamate, followed by a nucleophilic attack by the carbamic acid on the nitrosating agent, ultimately forming MNPZ and bicarbonate.[5][6][7] While dinitrosopiperazine (DNPZ) is a potential byproduct, studies have shown that under typical desorber conditions, MNPZ is the predominant nitrosamine (B1359907) formed, with no evidence of DNPZ detection.[8]

Quantitative Data on MNPZ Formation and Decomposition

The formation and degradation of MNPZ have been quantified in several studies. The following tables summarize key kinetic parameters and reported concentrations.

Table 1: Kinetics of this compound (MNPZ) Formation

| Parameter | Value | Conditions | Reference |

| Reaction Order | |||

| Nitrite | 1 | 0.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C | [5][7] |

| Piperazine Carbamate | 1 | 0.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C | [5][7] |

| Hydronium Ion | 1 | 0.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C | [5][7] |

| Rate Constant | 8.5 x 10³ ± 1.4 x 10³ dm⁶ mol⁻² s⁻¹ | 100 °C | [5][9] |

| Activation Energy | 84 ± 2 kJ/mol | 0.1 to 5 M PZ, 0.001 to 0.8 mol CO2/mol PZ, 50 to 135 °C | [5][6][9] |

Table 2: Kinetics of this compound (MNPZ) Thermal Decomposition

| Parameter | Value | Conditions | Reference |

| Reaction Order | |||

| MNPZ | Pseudo-first order | 100 to 165 °C in 0.2-8 M aqueous PZ | [3][4] |

| Decomposition Rate Constant | 6.0 x 10⁻⁵ s⁻¹ | 163 °C in 8 m PZ | [3] |

| 10.2 x 10⁻⁶ s⁻¹ | 135 °C in 8 M PZ with 0.3 mol CO2/equiv N | [7] | |

| Activation Energy | 94 kJ/mol | 0.2-8 M aqueous PZ, 0.1 to 0.3 mol CO2/equiv N, 100 to 165 °C | [7][10] |

Table 3: Reported Concentrations of this compound (MNPZ) and Related Compounds

| Amine Solvent | MNPZ/Total Nitrosamine Concentration | System/Conditions | Reference |

| 8 m Piperazine (PZ) | ~1 mM (steady state) | Amine scrubber with no NOx removal | [11] |

| 9 m Monoethanolamine (MEA) | ~2 mM (total nitrosamines, steady state) | Stripper at max temperature with thermal reclaiming | [3] |

| 7 m MDEA / 2 m PZ | ~21 mM (total nitrosamines, steady state) | Stripper at max temperature with thermal reclaiming | [3] |

| 25% AMP / 15% PZ | 59 µM (total nitrosamines) | Pilot washwater | [12] |

| 35% MEA | 0.73 µM (total nitrosamines) | Pilot washwater | [12] |

Experimental Protocols for MNPZ Analysis

Accurate quantification of MNPZ in amine solutions is crucial for process monitoring and environmental risk assessment. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of MNPZ in Amine Solutions by LC-MS/MS

This protocol is a composite based on methodologies described in the literature.[13][14][15][16][17]

1. Sample Preparation:

-

Obtain a representative sample from the CO2 capture process.

-

To prevent artifactual formation of nitrosamines during storage and analysis, add a quenching agent like sulfamic acid to remove residual nitrite.[12]

-

Perform a sample cleanup and pre-concentration step. Supported Liquid Extraction (SLE) is an effective technique.[13][17]

-

Load the aqueous sample onto the SLE cartridge.

-

Elute the MNPZ with an organic solvent such as dichloromethane.

-

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile (B52724)/water).[13]

-

Use a deuterated internal standard, such as N-nitrosopiperazine-d8, for accurate quantification.[13]

2. Chromatographic Conditions (HILIC or Reversed-Phase):

-

Column: An ethylene-bridged hybrid amide stationary phase (for HILIC) or a C18 column (for reversed-phase) can be used.[13][14]

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium (B1175870) formate).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[18]

3. Mass Spectrometry Conditions (Triple Quadrupole MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[13]

-

MRM Transitions:

-